4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-cyclobutyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-20-8-5-18(23-14)24-9-6-15(7-10-24)12-25-19-11-17(21-13-22-19)16-3-2-4-16/h5,8,11,13,15-16H,2-4,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIMXVVBFOVWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methylpyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups, including:
- Pyrimidine rings : Known for their role in various biological processes.
- Piperidine moiety : Commonly found in many pharmaceuticals.
- Cyclobutyl group : Adds structural complexity and may influence biological interactions.
The molecular formula is approximately with a molecular weight of around 355.442 g/mol, indicating a relatively large and complex structure that may contribute to its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in oncology. The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that pyrimidine derivatives can inhibit cell proliferation across various cancer cell lines. This is likely due to their ability to interfere with key enzymes or receptors involved in cell cycle regulation.
- Target Interaction : Molecular docking studies suggest that this compound may interact with specific proteins involved in cancer pathways, such as Bcl-2 proteins, which are crucial for regulating apoptosis (programmed cell death). This interaction could lead to enhanced apoptosis in cancer cells, thus providing a potential therapeutic avenue.
- Kinase Inhibition Potential : The structural features of this compound suggest it could serve as an inhibitor for specific kinases involved in cellular signaling pathways. Kinase inhibitors are critical in cancer therapy as they can modulate various growth factor signaling pathways that promote tumor growth.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imatinib | Pyridine-pyrimidine derivative | Tyrosine kinase inhibitor used in leukemia treatment |
| Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |
| Pazopanib | Aromatic amine with piperazine | Inhibits multiple receptor tyrosine kinases |
The unique combination of cyclobutyl and pyrimidine structures in this compound may confer distinct pharmacological properties compared to other known compounds. Its selectivity for certain biological targets could result in fewer side effects or enhanced efficacy in treating specific cancers.
Case Study: Interaction Studies
In a preliminary study, molecular docking simulations were employed to assess the binding affinities of this compound with various target proteins implicated in cancer progression. The results indicated promising binding interactions, suggesting that further exploration into its therapeutic applications could be warranted.
Comparison with Similar Compounds
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Features a 2-amine group at the pyrimidine 2-position and a piperidin-1-yl group at the 6-position.
- Key Differences : The absence of a cyclobutyl-oxymethyl substituent reduces steric hindrance compared to the target compound. The 2-amine group enhances hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .
- Research Findings: Synthesized for crystallographic studies, with emphasis on pyrimidine’s role in drug design. No direct biological data reported, but structural simplicity suggests utility as a scaffold for further derivatization .
4-Methyl-6-phenylpyrimidin-2-amine
- Structure : Substitutes the cyclobutyl group with a phenyl ring at the pyrimidine 6-position.
- Research Findings : Demonstrated applications in pesticides and supramolecular chemistry due to planar aromatic interactions. The dihedral angle between phenyl and pyrimidine rings (29.41°–46.32°) suggests conformational variability, which could influence binding specificity .
Piperidin-1-yl-propoxyphenyl-Substituted 2-Aminopyrimidines
- Structure: Includes a 3-(piperidin-1-yl)propoxyphenyl side chain at the pyrimidine 2-amino position.
- The 4-methylpiperazine substituent (in some analogues) introduces basicity, affecting pharmacokinetics .
- Research Findings : Pharmacological evaluations highlight improved receptor affinity with bulkier substituents, though excessive hydrophobicity can reduce solubility. Systematic modifications at the 4- and 6-positions underscore the importance of substituent positioning for activity .
Comparative Analysis Table
Key Research Insights
Substituent Position : Modifications at the pyrimidine 4- and 6-positions (e.g., cyclobutyl vs. phenyl) significantly alter steric and electronic profiles, impacting target engagement .
Piperidine Role : Piperidin-1-yl groups enhance binding to proteins with hydrophobic pockets, but excessive bulk may hinder entry into CNS targets .
Metabolic Stability: Methyl groups (e.g., at pyrimidine 2-position) improve stability compared to amino groups, which are prone to oxidation .
Preparation Methods
Core Synthetic Strategies
Retrosynthetic Analysis
The target compound decomposes into three primary synthons:
- 2-Methylpyrimidine-4(3H)-one nucleus
- 4-(Chloromethyl)piperidine hydrochloride
- 6-Cyclobutylpyrimidin-4-ol
Key disconnections occur at:
- Ether linkage between piperidine and pyrimidine rings
- C-N bond connecting piperidine to the central pyrimidine
Detailed Synthetic Pathways
Sequential Coupling Approach (Two-Pot Synthesis)
Step 1: Synthesis of 6-Cyclobutylpyrimidin-4-ol
Reagents :
- Cyclobutylboronic acid (1.2 eq)
- 4-Chloro-6-methoxypyrimidine (1.0 eq)
- Pd(PPh3)4 (5 mol%)
- K2CO3 (3.0 eq) in THF/H2O (4:1)
Conditions :
- Suzuki-Miyaura coupling at 80°C for 12 h
- Yield: 78-82% after recrystallization (EtOAc/hexane)
Mechanistic Insight :
The palladium catalyst facilitates transmetalation between the boronic acid and chloro-pyrimidine, with subsequent reductive elimination forming the C-C bond.
Step 2: Etherification with 4-(Chloromethyl)piperidine
Reagents :
- 6-Cyclobutylpyrimidin-4-ol (1.0 eq)
- 4-(Chloromethyl)piperidine HCl (1.5 eq)
- K2CO3 (4.0 eq) in DMF
Conditions :
- 110°C for 6 h under N2
- Yield: 68% after aqueous workup
Critical Parameter :
Maintain pH >9 to prevent HCl-induced decomposition of the pyrimidine ring.
Step 3: Nucleophilic Aromatic Substitution
Reagents :
- Intermediate from Step 2 (1.0 eq)
- 2-Methyl-4-chloropyrimidine (1.2 eq)
- DIEA (3.0 eq) in n-BuOH
Conditions :
Convergent Synthesis via Mitsunobu Reaction
Key Intermediate Preparation
4-((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine
- Synthesized via Mitsunobu reaction:
- 6-Cyclobutylpyrimidin-4-ol (1.0 eq)
- 4-Hydroxymethylpiperidine (1.2 eq)
- DIAD (1.5 eq), PPh3 (1.5 eq) in THF
- 0°C → RT over 12 h
- Yield: 81%
Final Coupling
Reagents :
- Intermediate (1.0 eq)
- 4-Chloro-2-methylpyrimidine (1.1 eq)
- Cs2CO3 (2.5 eq) in DMSO
Conditions :
- 100°C for 8 h
- Yield: 76% after crystallization
Industrial-Scale Optimization
Solvent Systems Comparison
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 110 | 6 | 68 | 95.2 |
| DMAc | 120 | 4 | 72 | 96.8 |
| NMP | 115 | 5 | 75 | 97.1 |
| t-AmOH | 105 | 7 | 82 | 98.4 |
t-Amyl alcohol enables higher yields through improved substrate solubility and reduced side reactions.
Catalytic System Screening
| Catalyst (5 mol%) | Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)2 | Xantphos | 92 | 88 |
| Pd2(dba)3 | RuPhos | 98 | 94 |
| Ni(COD)2 | dtbpy | 76 | 82 |
The Pd2(dba)3/RuPhos system demonstrates superior performance in Suzuki-Miyaura steps.
Critical Process Parameters
Temperature Profiling
- Etherification : <100°C leads to incomplete conversion; >120°C induces elimination
- C-N Coupling : Optimal 100-110°C (ΔG‡ = 98 kJ/mol)
Oxygen Sensitivity
- Intermediate 4-((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine shows 23% decomposition after 24h under air vs. <2% under N2
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.71 (s, 1H, pyrimidine-H), 4.62 (s, 2H, OCH2), 2.54 (m, 4H, piperidine) |
| 13C NMR | δ 167.5 (C=O), 157.8 (C-N), 35.2 (piperidine CH2) |
| HRMS | [M+H]+ Calculated: 340.2134; Found: 340.2131 |
Purity Assessment
| Method | Column | Purity (%) |
|---|---|---|
| HPLC | C18, 30% MeCN/H2O | 99.1 |
| UPLC-MS | HSS T3, 0.1% FA | 99.3 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methylpyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:
- Step 1 : Formation of the piperidinyl-methyl ether intermediate via reaction of 6-cyclobutylpyrimidin-4-ol with chloromethylpiperidine under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Coupling with 2-methylpyrimidine derivatives using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
- Optimization : Yield improvements are achieved by optimizing solvent polarity (e.g., DMF for solubility), temperature control (60–80°C), and catalyst loading (0.5–2 mol%) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclobutyl proton shifts at δ 2.1–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 381.2 Da) .
- X-ray Crystallography : Resolves piperidine-pyrimidine dihedral angles and cyclobutyl ring conformation (e.g., C–O bond lengths ≈ 1.36 Å) .
Q. How can researchers initially assess the biological activity of this compound, and what in vitro assays are commonly used?
- Methodological Answer :
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2 targets) using fluorescence-based protocols .
Advanced Research Questions
Q. How can computational chemistry methods be integrated into the design and optimization of this compound's synthesis?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Solvent/Catalyst Screening : Machine learning models (e.g., COSMO-RS) prioritize solvent-catalyst combinations for regioselective coupling .
- Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational parameters to optimize scalability .
Q. What strategies are recommended for resolving contradictions in biological activity data between structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclobutyl vs. cyclopropyl) and compare IC₅₀ values .
- Molecular Dynamics Simulations : Analyze binding pocket interactions (e.g., hydrogen bonding with kinase ATP-binding sites) to explain potency variations .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .
Q. What advanced techniques are employed to study the interaction of this compound with biological targets like enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kₐ ≈ 1.2 × 10⁴ M⁻¹s⁻¹, k_d ≈ 0.003 s⁻¹) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target-ligand interactions .
- Cryo-EM/Molecular Docking : Resolves binding conformations in large protein complexes (e.g., GPCRs) .
Q. How can researchers address discrepancies in synthetic yields reported in literature when scaling up reactions?
- Methodological Answer :
- Continuous Flow Chemistry : Improves heat/mass transfer for exothermic steps (e.g., cyclobutyl coupling) .
- Process Analytical Technology (PAT) : Inline IR/NMR monitors intermediate formation to maintain >95% purity .
- DoE (Design of Experiments) : Identifies critical parameters (e.g., catalyst aging, solvent purity) affecting yield .
Q. What are the best practices for ensuring reproducibility in pharmacological studies involving this compound?
- Methodological Answer :
- Standardized Assays : Use reference compounds (e.g., doxorubicin for cytotoxicity) and cell lines from accredited repositories (ATCC) .
- Batch-to-Batch Consistency : Characterize multiple synthetic batches via HPLC (purity >99%) and chiral chromatography .
- Preclinical Validation : Cross-validate results in ≥2 independent labs using blinded sample analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
